molecular formula C5H3F8NO3 B14504835 1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane CAS No. 65064-79-1

1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane

Katalognummer: B14504835
CAS-Nummer: 65064-79-1
Molekulargewicht: 277.07 g/mol
InChI-Schlüssel: YPJXRWUWBQELAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane typically involves the reaction of 2,2-difluoro-2-nitroethanol with hexafluoropropane derivatives under specific conditions. For instance, the reaction of 2,2-difluoro-2-nitroethanol with 1,3-dichloro-2-propanol in an alkaline medium can yield similar compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialized materials and coatings due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane involves its interaction with molecular targets through its nitro and fluoro groups. These interactions can lead to various biochemical and chemical effects, such as the formation of reactive intermediates and the modification of biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane is unique due to its specific arrangement of fluorine and nitro groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Eigenschaften

CAS-Nummer

65064-79-1

Molekularformel

C5H3F8NO3

Molekulargewicht

277.07 g/mol

IUPAC-Name

1-(2,2-difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane

InChI

InChI=1S/C5H3F8NO3/c6-2(4(9,10)11)5(12,13)17-1-3(7,8)14(15)16/h2H,1H2

InChI-Schlüssel

YPJXRWUWBQELAK-UHFFFAOYSA-N

Kanonische SMILES

C(C([N+](=O)[O-])(F)F)OC(C(C(F)(F)F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.